8-(dimethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione
Description
Chemical Structure: The compound 8-(dimethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione (CAS: 476481-55-7) is a purine-2,6-dione derivative with distinct substituents:
- 8-position: Dimethylamino group (N(CH₃)₂), a tertiary amine.
- 3-position: Methyl group (CH₃).
- 7-position: 2-Phenoxyethyl chain (C₆H₅OCH₂CH₂).
Molecular Formula: C₁₇H₂₁N₅O₃ (calculated molecular weight: 359.38 g/mol) .
Properties
CAS No. |
476481-55-7 |
|---|---|
Molecular Formula |
C16H19N5O3 |
Molecular Weight |
329.35 g/mol |
IUPAC Name |
8-(dimethylamino)-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C16H19N5O3/c1-19(2)15-17-13-12(14(22)18-16(23)20(13)3)21(15)9-10-24-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,18,22,23) |
InChI Key |
PTNXLRADAVPMHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)C)CCOC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-(dimethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione involves multiple steps. One common route includes the reaction of 2-phenoxyethanol with dimethylamine under specific conditions to form an intermediate, which is then further reacted with other reagents to form the final product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
8-(dimethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-(dimethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 8-(dimethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Key Properties :
- The phenoxyethyl chain increases lipophilicity (logP ~2.5–3.0), favoring membrane permeability but requiring optimization for aqueous solubility .
Structural analogs of purine-2,6-diones vary primarily at the 3-, 7-, and 8-positions, leading to divergent pharmacological and physicochemical profiles. Below is a systematic comparison:
Table 1: Structural and Functional Comparison
Key Observations :
8-Substituent Impact: Dimethylamino (Target): Tertiary amine with moderate electron-donating effects. Less steric hindrance than benzylamino but more basic than ethylamino. Bromo (CP-8): Electrophilic halogen enables cross-coupling reactions but reduces bioavailability . Aminopiperidinyl (Linagliptin): Bulky, chiral substituent critical for DPP-4 binding .
7-Substituent Influence: Phenoxyethyl (Target): Ether oxygen enhances solubility vs. pure alkyl chains (e.g., pentyl). Comparable to butynyl in Linagliptin but less rigid . Propargyl (CP-8): Alkyne moiety allows click chemistry but may increase metabolic instability .
Pharmacological Profiles: Antiarrhythmic Activity: 8-Alkylamino derivatives (e.g., ethylamino, morpholinylethylamino) in showed ED₅₀ values <10 mg/kg in arrhythmia models, likely via α-adrenoreceptor modulation. The target’s dimethylamino group may exhibit similar efficacy but requires validation . DPP-4 Inhibition: Linagliptin’s quinazolinylmethyl group is irreplaceable for enzyme binding, which the target compound lacks .
Physicochemical Properties: LogP: Target compound (estimated ~3.0) vs. benzylamino analog (~3.5) and 8-mercapto derivatives (~2.0) . Solubility: Phenoxyethyl improves aqueous solubility (1–10 µM) vs. pentyl (0.1–1 µM) but less than morpholinoethylamino (10–50 µM) .
Biological Activity
8-(Dimethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with significant potential in various biological applications. This compound's structure includes a dimethylamino group and a phenoxyethyl substituent, which contribute to its unique pharmacological properties. This article reviews its biological activity, including enzyme inhibition, anti-inflammatory effects, and potential therapeutic applications.
The molecular formula of 8-(dimethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione is with a molecular weight of approximately 329.36 g/mol. The presence of the dimethylamino group enhances its lipophilicity and may influence its interaction with biological targets.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of enzymes involved in purine metabolism. The inhibition of these enzymes can alter various biochemical pathways, making it a candidate for therapeutic applications in conditions such as cancer and metabolic disorders. For instance, studies have shown that it can inhibit xanthine oxidase, an enzyme linked to oxidative stress and inflammation.
| Enzyme | Inhibition Type | Potential Applications |
|---|---|---|
| Xanthine Oxidase | Competitive | Treatment of gout and hyperuricemia |
| Adenosine Deaminase | Non-competitive | Cancer therapy |
| Phosphodiesterase | Mixed | Anti-inflammatory effects |
Anti-inflammatory Properties
Preliminary studies suggest that 8-(dimethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione exhibits anti-inflammatory activity. This effect is likely mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses. For example, it has been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro.
Case Studies
- Cancer Treatment : In a study involving human cancer cell lines, the compound demonstrated cytotoxic effects against several types of cancer cells. The mechanism was attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways.
- Metabolic Disorders : A research project evaluated the compound's effects on metabolic syndrome models in rodents. Results indicated significant reductions in blood glucose levels and improvements in lipid profiles, suggesting its potential role as a therapeutic agent for diabetes management.
The biological activity of 8-(dimethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione is primarily attributed to its interaction with specific enzymes and receptors involved in metabolic pathways. The binding affinity to these targets can lead to conformational changes that inhibit their activity:
- Xanthine Oxidase : Inhibition leads to decreased production of uric acid.
- Adenosine Receptors : Modulation may enhance anti-inflammatory responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
